BenchChemオンラインストアへようこそ!

2-(benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide

Molecular Properties Drug-Likeness Physicochemical Differentiation

This 1,3,4-oxadiazole thioether features a unique dual-sulfide architecture (benzylthio + phenylthioethyl) that defines a distinct tPSA and rotatable bond ensemble, critical for target-engagement precision. It serves as an essential non-nitro, zero-HBD control for redox-sensitive HTS workflows and a CNS-permeable standard (logP 3.82, tPSA 55.2 Ų) for in vitro BBB models. Solid-state researchers value its dual-thioether template for cocrystal and polymorph screening. Procure to deconvoluted SAR from 2-Btno and eliminate assay-interference artifacts.

Molecular Formula C19H19N3O2S2
Molecular Weight 385.5
CAS No. 923491-82-1
Cat. No. B2950529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS923491-82-1
Molecular FormulaC19H19N3O2S2
Molecular Weight385.5
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(=O)NC2=NN=C(O2)CCSC3=CC=CC=C3
InChIInChI=1S/C19H19N3O2S2/c23-17(14-25-13-15-7-3-1-4-8-15)20-19-22-21-18(24-19)11-12-26-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22,23)
InChIKeyINIGSAJFDQRKAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-(Benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923491-82-1)


2-(Benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 923491-82-1, MF C19H19N3O2S2, MW 385.5 g/mol) is a synthetic 1,3,4-oxadiazole thioether bearing dual benzylthio and phenylthioethyl substituents. The 1,3,4-oxadiazole scaffold is widely acknowledged for conferring broad-spectrum pharmacological potential [1]. Within the oxadiazole–acetamide class, 2-thioether and N-acetamide motifs are associated with enzyme inhibition, antimicrobial activity, and metal-chelating capacity [2]. This specific architecture positions the compound as a structurally complex probe molecule for medicinal chemistry screening libraries and chemical biology tool development.

Why In-Class Substitution of 2-(Benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide Carries Binding Liability


Simple interchange of 1,3,4-oxadiazole thioether analogs without reference to linker geometry, sulfide count, and crystallographic architecture can lead to substantial divergence in target engagement. The target compound’s dual-sulfide arrangement (benzylthio at C2-thioether and phenylthio within the C5-ethyl extension) generates a distinct topological polar surface area and rotatable bond ensemble not replicated by single-thioether analogs [1]. Substitution of the phenylthioethyl sidechain with shorter or oxygen-containing linkers (e.g., phenoxymethyl) alters the electrostatic and conformational landscape of the molecule, which directly impacts molecular recognition and quantifiable bioactivity outcomes [2].

Comparator-Anchored Quantitative Evidence for 2-(Benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide


Molecular Weight and Heavy Atom Count Differentiate from Closest Sulfanylthio Oxadiazole Acetamide Analogs

The target compound possesses a molecular weight of 385.5 g/mol (C19H19N3O2S2), which is 14 Da larger than the closest publicly indexed analog 2-(benzylthio)-N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)acetamide (MW 371.49 g/mol; C18H17N3O2S2). This difference arises from an additional methylene bridge in the C5-ethylphenylthio sidechain versus the methylphenylthio spacer in the comparator . The mass increment, coupled with a corresponding increase in accessible conformations, influences both chromatographic retention for purification protocols and binding-site steric complementarity [1].

Molecular Properties Drug-Likeness Physicochemical Differentiation

Dual Thioether Architecture Enables Distinct Conformational Profile Compared to Single-Thioether 1,3,4-Oxadiazole Derivatives

The target compound incorporates two independent thioether linkages: a benzylthio substituent at the C2-acetamide side and a phenylthioethyl group appended to C5 of the oxadiazole ring. This dual-sulfide arrangement is absent in the well-characterized 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (2-Btno), which bears a single thioether and an aryl substituent directly on the oxadiazole [1]. Single-crystal X-ray diffraction of 2-Btno reveals that the singular benzylthio group participates in CH···O and NH···N hydrogen-bond networks stabilizing a monoclinic P2₁/n lattice [2]. The additional phenylthioethyl arm in the target compound is predicted to introduce supplementary intermolecular interaction modes (e.g., π–π stacking) that fundamentally alter crystal packing and solubility [3].

Structure–Activity Relationship Conformational Analysis Medicinal Chemistry

HOMO–LUMO Energy Gap and Predicted NLO Properties Differentiate from Nitrophenyl-Substituted Oxadiazole Analog

Whereas the structurally characterized analog 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (2-Btno) exhibits a HOMO–LUMO energy gap of 3.402 eV, a value indicative of moderate nonlinear optical (NLO) potential [1], the target compound lacks the electron-withdrawing 4-nitrophenyl substituent and instead incorporates a phenylthioethyl sidechain. The absence of the nitro group is expected to shift the HOMO–LUMO gap upward, reducing NLO activity relative to 2-Btno while potentially enhancing chemical stability under reductive assay conditions [2]. This electronic structure divergence has direct consequences for spectrophotometric detection and redox behavior in biochemical screening cascades.

Computational Chemistry DFT Nonlinear Optical Properties

Extended C5-Ethylphenylthio Spacer Provides Differing ADME Property Predictions Relative to C5-Benzyl or C5-Aryl 1,3,4-Oxadiazole Isosteres

The 5-(2-(phenylthio)ethyl) substituent imparts a calculated logP of approximately 3.82 and a topological polar surface area (tPSA) of 55.20 Ų based on in silico prediction tools [1]. In contrast, 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (2-Btno), which bears a direct 4-nitrophenyl at C5, is expected to exhibit a lower logP and higher tPSA due to the polar nitro group [2]. These divergent physicochemical profiles predict altered membrane permeability and oral absorption potential, making the target compound a more lipophilic scaffold suited for blood–brain barrier penetration studies, whereas 2-Btno is more appropriate for peripheral target engagement.

ADME Prediction Physicochemical Profiling Drug Discovery

Cytotoxic Potency of Class-Representative Analog Establishes a Quantitative Baseline for Antiproliferative Screening Expectation

The structurally related 2-(benzylthio)-5-(4-nitrophenyl)-1,3,4-oxadiazole (2-Btno) demonstrates an IC50 of 80 μg/mL against Dalton’s lymphoma (DL) tumor cells in the MTT assay, with a mechanism involving mitochondrial membrane potential depolarization and reactive oxygen species (ROS) upregulation [1]. The target compound, lacking the 4-nitrophenyl pharmacophore, is anticipated to exhibit a higher IC50 (i.e., lower potency) in comparable lymphoma models; however, this chemotype provides an essential control compound for deconvoluting the contribution of the benzylthio–oxadiazole core to the observed antiproliferative phenotype.

Anticancer Cytotoxicity MTT Assay

Computed Drug-Likeness Parameters Position the Compound as a CNS-Permeable Probe Relative to Class-Average Oxadiazole Thioether Profiles

The target compound fulfills all Lipinski Rule of Five criteria (MW < 500, logP ≤ 5, HBA ≤ 10, HBD ≤ 5), with zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), distinguishing it from many 1,3,4-oxadiazole-2-amine or 2-carboxamide derivatives that typically possess one or more HBDs [1]. The complete absence of HBDs, combined with a moderate tPSA of 55.20 Ų, is a physico-chemical signature predictive of enhanced passive blood–brain barrier permeability—a profile shared with successful CNS drugs but divergent from the more polar, HBD-bearing oxadiazole chemotypes commonly employed in peripheral anti-infective programs [2].

Computational ADME CNS Drug Delivery Lead Optimization

Differentiated Application Scenarios for 2-(Benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide in Research and Industrial Procurement


SAR Control Compound in Antiproliferative Oxadiazole Programs

Leveraging the class-level cytotoxicity baseline established by 2-Btno (IC50 = 80 μg/mL, MTT, Dalton’s lymphoma), the target compound serves as a nitro-group-absent control for SAR deconvolution [1]. When screening novel oxadiazole derivatives for anticancer activity, researchers should procure this molecule alongside 2-Btno to isolate the pharmacophoric contribution of the 4-nitrophenyl substituent, ensuring robust structure–activity conclusions.

CNS-Permeable Phenotypic Screening Probe for Blood–Brain Barrier Models

The compound’s zero hydrogen bond donor count, predicted logP of 3.82, and tPSA of 55.20 Ų [2] collectively predict favorable passive CNS penetration. In vitro blood–brain barrier models (e.g., hCMEC/D3 monolayers) should incorporate this compound as a lipophilic, non-polar oxadiazole standard to calibrate permeability classification thresholds, particularly when benchmarking against more polar, HBD-containing oxadiazole analogs.

Crystal Engineering Template for Dual-Thioether 1,3,4-Oxadiazole Polymorph Screening

Given that the single-thioether analog 2-Btno crystallizes in P2₁/n space group stabilized by CH···O and NH···N interactions [3], the target compound’s dual-sulfide architecture offers a structurally differentiated template for cocrystal and polymorph screening campaigns. Procurement enables solid-state chemists to systematically evaluate the impact of the second thioether on lattice energy, dissolution rate, and mechanical stability for pharmaceutical formulation development.

Negative Control for Redox-Interference and Fluorescence Quenching Assays

The target compound lacks the electron-deficient 4-nitrophenyl moiety present in 2-Btno, which is associated with a HOMO–LUMO gap of 3.402 eV and potential redox activity [4]. In high-throughput screening cascades employing fluorescence readouts or redox-sensitive detection, this compound provides a non-nitro oxadiazole scaffold control, allowing experimental teams to discriminate genuine target activity from assay interference artifacts.

Quote Request

Request a Quote for 2-(benzylthio)-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.